7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (molecular formula: C₆H₄IN₃, molecular weight: 245.02) is a fused heterocyclic compound featuring a triazole ring fused to a pyridine ring. Its structure includes an iodine atom at position 7 and a methyl group at position 3, distinguishing it from other derivatives in this class. The iodine substituent confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for targeting metabotropic glutamate receptors (mGluR2) . The compound is commercially available for research purposes, with purity levels typically ≥95% .
Properties
Molecular Formula |
C7H6IN3 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
7-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3 |
InChI Key |
SNGAPNVZZVFGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods: While specific industrial production methods for 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine are not extensively documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Substitution Reactions at the Iodine Position
The iodine atom at position 7 undergoes nucleophilic and transition metal-catalyzed substitutions, enabling derivatization for pharmaceutical applications.
Key Reactions:
-
Suzuki-Miyaura Cross-Coupling : Reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives.
Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq.), dioxane/H₂O (3:1), 80°C, 12 h .
Example : Reaction with phenylboronic acid yields 7-phenyl-3-methyl- triazolo[4,3-a]pyridine (87% yield) . -
Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines.
Conditions : Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), Cs₂CO₃ (2 eq.), toluene, 110°C, 24 h .
| Substrate | Product | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 7-Iodo-3-methyl-TP | 7-(4-Methoxyphenyl)-3-Me-TP | Pd(OAc)₂/PPh₃ | 72% | |
| 7-Iodo-3-methyl-TP | 7-(Pyridin-3-yl)-3-Me-TP | Pd(PPh₃)₄/Na₂CO₃ | 68% |
Cyclization and Ring-Opening Reactions
The triazolopyridine core participates in cycloadditions and ring transformations under oxidative or microwave-assisted conditions.
Microwave-Assisted Cyclization:
-
Formation of Fused Heterocycles : Reacts with hydrazides to form triazolo[4,3-a]pyridines via microwave irradiation.
Conditions : Hydrazide (1.2 eq.), acetic acid, 150°C (MW), 30 min .
Oxidative Cyclization:
-
Hypervalent iodine reagents (e.g., PhI(OAc)₂) promote intramolecular cyclization of hydrazones to yield triazolopyridines .
Functionalization via Direct Arylation
The iodine atom facilitates regioselective C–H bond functionalization in cross-dehydrogenative couplings.
Direct Arylation with Heteroarenes:
-
Thiazole/Benzothiazole Coupling : Forms C–C bonds with electron-deficient heterocycles.
Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2 eq.), DMF, 140°C, 2 h .
| Partner | Product | Yield | Reference |
|---|---|---|---|
| Benzothiazole | 7-Benzothiazol-2-yl-3-Me-TP | 35% | |
| Thiazole | 7-Thiazol-5-yl-3-Me-TP | 34% |
Comparative Reactivity and Mechanistic Insights
Scientific Research Applications
Anticancer Activity
One of the primary applications of 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is its potential as an anticancer agent . Research indicates that derivatives of this compound can inhibit key kinases such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in cancer cell proliferation and survival. The mechanism involves binding to these kinases and disrupting signaling pathways essential for tumor growth .
Antimicrobial Properties
The compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development in treating bacterial infections, especially those resistant to conventional antibiotics .
Immunotherapy
Recent studies have highlighted the role of 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , which is significant in cancer immunotherapy. By inhibiting IDO1, the compound may enhance immune responses against tumors and work synergistically with other immunotherapeutic agents .
Structural Characteristics and Synthesis
The unique structure of 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine allows for various functionalization opportunities that can lead to novel derivatives with diverse biological activities. The presence of the iodine atom at the 7th position provides distinctive reactivity compared to other similar compounds .
Case Study 1: Inhibition of c-Met and VEGFR-2
A study focused on the inhibitory effects of 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine on c-Met and VEGFR-2 showed promising results. The compound was tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity with IC₅₀ values comparable to established inhibitors .
Case Study 2: IDO1 Inhibition
In another study involving IDO1 inhibition, derivatives based on the triazolo[4,3-a]pyridine scaffold were designed through structure-based virtual screening. The lead compound exhibited sub-micromolar potency and high metabolic stability in cellular assays . This highlights the potential for developing targeted therapies using this compound.
Comparative Analysis with Related Compounds
To better understand the significance of 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine within its class, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2,4-Triazolo[4,3-a]pyrazine Derivatives | Similar core structure | Studied for various biological activities |
| 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | Chlorine instead of iodine | Exhibits different reactivity |
| 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | Hydroxyl group at the 3rd position | Potentially different biological effects |
This table illustrates how variations in substituents can influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the activity of kinases such as c-Met and VEGFR-2 by binding to their active sites. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structural features, including an iodine atom at the 7th position and a methyl group at the 3rd position, contribute significantly to its biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHIN
- Molecular Weight : 259.05 g/mol
- Structural Features : The presence of the iodine atom allows for diverse functionalization opportunities, enhancing its reactivity and biological profile.
7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine primarily acts as a kinase inhibitor. It has shown significant inhibitory activity against key kinases such as c-Met and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis. By binding to these targets, the compound disrupts essential signaling pathways that facilitate cancer growth and survival .
Anticancer Activity
Research indicates that derivatives of 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine exhibit promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC (µM) | Remarks |
|---|---|---|
| MCF-7 | 15.3 | Effective against breast cancer cells |
| A549 | 22.5 | Targeting lung cancer cells |
| HepG2 | 0.0227 | High efficacy against liver cancer cells |
The compound's mechanism involves inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antibacterial Activity
In addition to its anticancer properties, 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated its potential use as an antimicrobial agent in treating infections .
Study on Kinase Inhibition
A study highlighted the compound's role as a selective inhibitor of c-Met and VEGFR-2 kinases. The research demonstrated that treatment with 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine resulted in reduced cell migration and invasion in vitro assays involving cancer cell lines .
Synthesis and Derivative Evaluation
Several derivatives of 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine have been synthesized to evaluate their biological activities further. For instance:
- 7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine : Showed enhanced antimicrobial properties compared to its parent compound.
- 7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine : Investigated for its potential as an anticancer agent due to its ability to inhibit kinases involved in tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
